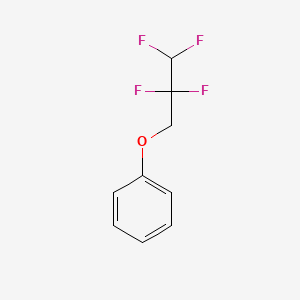![molecular formula C11H14BrN B12089812 1-[(3-Bromo-4-methylphenyl)methyl]azetidine](/img/structure/B12089812.png)
1-[(3-Bromo-4-methylphenyl)methyl]azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-Bromo-4-methylphenyl)methyl]azetidine is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromine atom and a methyl group attached to a benzene ring, which is further connected to an azetidine ring via a methylene bridge. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Bromo-4-methylphenyl)methyl]azetidine typically involves the following steps:
Bromination of 4-methylacetophenone: This step involves the bromination of 4-methylacetophenone using bromine in the presence of a catalyst such as aluminum trichloride.
Formation of the azetidine ring: The brominated product is then reacted with azetidine under basic conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
1-[(3-Bromo-4-methylphenyl)methyl]azetidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the azetidine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidines, while oxidation reactions can produce carboxylic acids or aldehydes .
科学的研究の応用
1-[(3-Bromo-4-methylphenyl)methyl]azetidine has several scientific research applications, including:
作用機序
The mechanism of action of 1-[(3-Bromo-4-methylphenyl)methyl]azetidine involves its interaction with various molecular targets and pathways. The bromine atom and the azetidine ring play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function .
類似化合物との比較
Similar Compounds
1-[(3-Bromo-5-methylphenyl)methyl]azetidine: Similar structure but with a different position of the methyl group.
1-[(3-Bromo-4-methylphenyl)methyl]pyridinium: Contains a pyridinium ring instead of an azetidine ring.
3-Bromo-1-methylindazole: Contains an indazole ring instead of an azetidine ring.
Uniqueness
1-[(3-Bromo-4-methylphenyl)methyl]azetidine is unique due to its specific substitution pattern on the benzene ring and the presence of the azetidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C11H14BrN |
|---|---|
分子量 |
240.14 g/mol |
IUPAC名 |
1-[(3-bromo-4-methylphenyl)methyl]azetidine |
InChI |
InChI=1S/C11H14BrN/c1-9-3-4-10(7-11(9)12)8-13-5-2-6-13/h3-4,7H,2,5-6,8H2,1H3 |
InChIキー |
JQTYFHGHGHBDCL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)CN2CCC2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Oxan-4-yl)amino]benzonitrile](/img/structure/B12089734.png)
![(NE)-N-[(3-fluoropyridin-2-yl)methylidene]hydroxylamine](/img/structure/B12089735.png)

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(1H-indol-3-yloxy)oxan-3-yl]acetamide](/img/structure/B12089751.png)



![Benzenepropanamide,a-amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]-, (aS)-](/img/structure/B12089777.png)
![Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(neodecanoato-kO)-](/img/structure/B12089783.png)



![3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid](/img/structure/B12089805.png)

